
4-(5-bropmo-2-chloro-1H-imidazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol is a chemical compound that belongs to the class of imidazole derivatives It features a phenol group attached to an imidazole ring, which is further substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for regioselective substitution at the C-2, C-4, and C-5 positions of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to a quinone or reduced to a hydroquinone.
Coupling Reactions: The imidazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives, while oxidation and reduction reactions can modify the phenol group to produce quinones or hydroquinones.
Scientific Research Applications
4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and phenol group. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Imidazol-1-yl)phenol: A similar compound that lacks the bromine and chlorine substituents.
2-Chloro-4-(imidazol-1-yl)phenol: Another related compound with different substitution patterns on the phenol and imidazole rings.
Uniqueness
4-(5-Bromo-2-chloro-1H-imidazol-1-yl)phenol is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. These substituents can also affect the compound’s solubility, stability, and overall pharmacokinetic properties, making it distinct from other imidazole derivatives.
Properties
Molecular Formula |
C9H6BrClN2O |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
4-(5-bromo-2-chloroimidazol-1-yl)phenol |
InChI |
InChI=1S/C9H6BrClN2O/c10-8-5-12-9(11)13(8)6-1-3-7(14)4-2-6/h1-5,14H |
InChI Key |
JCZLNUMGCGFQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=C2Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


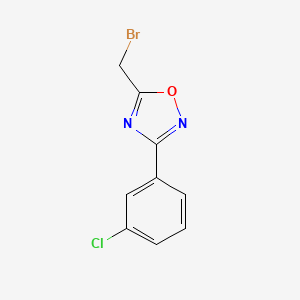
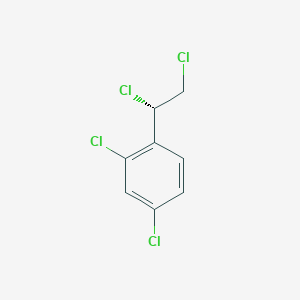




![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11720127.png)
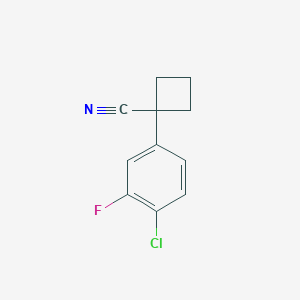
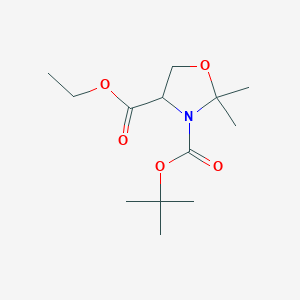
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride](/img/structure/B11720140.png)
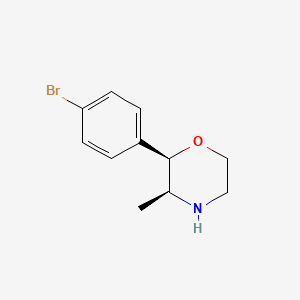
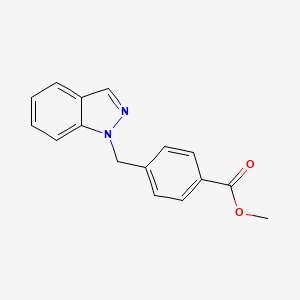
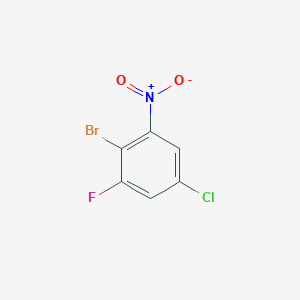
![(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11720162.png)
